molecular formula C16H18N6O2 B2763883 6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309774-57-8

6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2763883
CAS RN: 2309774-57-8
M. Wt: 326.36
InChI Key: UBLDXZBNLWXEQK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is a yellow solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A copper (I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines for the synthesis of imidazo[1,2-a]pyridines has also been reported .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 239–241 °C . The 1H NMR and 13C NMR spectra analyses provide detailed information about the chemical shifts of the compound .

Scientific Research Applications

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. The imidazo[1,2-a]pyridine moiety is known to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell growth and survival, and its aberrant expression is often associated with tumorigenesis and poor prognosis. Compounds with this structure have shown promising results in inducing cell cycle arrest and apoptosis in cancer cells, suggesting their use as lead compounds for developing new anticancer drugs .

PI3Kα Inhibition

The compound’s ability to inhibit PI3Kα, a class of lipid kinases, is significant for cancer treatment. PI3Kα inhibitors can effectively induce cell cycle arrest at the G2/M phase, leading to cell apoptosis, particularly in cancer cells with overactive PI3K signaling . This specific inhibition is crucial for targeted cancer therapies, offering a more personalized approach to treatment.

Drug Design and Synthesis

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure due to its wide range of applications in medicinal chemistry . Its synthesis from readily available chemicals makes it a desirable candidate for drug design and development, allowing for the creation of various derivatives with potential therapeutic effects.

Material Science Applications

Beyond its medicinal applications, the structural character of imidazo[1,2-a]pyridine derivatives makes them useful in material science . Their unique properties can be harnessed for developing new materials with specific functions, potentially leading to innovations in this field.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown potential in the development of optoelectronic devices . Their aromatic heterocyclic structure can be utilized in creating components for these devices, which are essential for the conversion of electrical signals into optical signals and vice versa.

Biological Activity and Drug Development

The compound serves as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity make it an attractive candidate for the synthesis of new drugs. The compound’s structure allows for a variety of modifications, enabling the development of drugs with specific desired effects.

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on designing and synthesizing new derivatives of this compound, studying their biological activities, and developing more effective compounds for treating various diseases.

properties

IUPAC Name

6-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-15-9-14(18-16(24)19-15)21-7-5-20(6-8-21)10-12-11-22-4-2-1-3-13(22)17-12/h1-4,9,11H,5-8,10H2,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLDXZBNLWXEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

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